molecular formula C16H18N10 B2560450 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 2380188-07-6

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B2560450
CAS No.: 2380188-07-6
M. Wt: 350.39
InChI Key: MHVXYWCCIRGFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple heterocyclic rings, making it a promising candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multi-step reactions starting from readily available precursors

    Formation of Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of Triazolo[4,3-b]pyridazine Moiety: This can be achieved through a series of nucleophilic substitution reactions, often using triazole derivatives and pyridazine intermediates.

    Piperazine Substitution: The final step involves the substitution of the piperazine ring onto the synthesized intermediate, typically under reflux conditions with suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production while maintaining efficiency and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperazine ring and the heterocyclic cores.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active sites of these targets, inhibiting their activity and thereby affecting cellular pathways involved in proliferation, apoptosis, and other critical functions .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.

    Triazolo[4,3-b]pyridazine Derivatives: Compounds with this moiety are also known for their kinase inhibitory properties and potential therapeutic applications.

Uniqueness

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is unique due to its combined heterocyclic structure, which imparts distinct chemical and biological properties. This combination enhances its potential as a multi-target inhibitor, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

1,6-dimethyl-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N10/c1-11-19-15-12(9-18-23(15)2)16(20-11)25-7-5-24(6-8-25)14-4-3-13-21-17-10-26(13)22-14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVXYWCCIRGFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.